molecular formula C36H46N4Pt B12878212 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum

2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum

Cat. No.: B12878212
M. Wt: 729.9 g/mol
InChI Key: STINZMGWVWBSET-UHFFFAOYSA-N
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Description

Historical Context of Metalloporphyrin Research

The study of metalloporphyrins spans over two centuries, beginning with the isolation of heme derivatives in the early 19th century. These complexes, essential to biological processes such as oxygen transport and photosynthesis, spurred synthetic efforts to replicate their structures. The first porphyrin synthesis was reported by Rothemund in the 1930s, who condensed pyrrole with formaldehyde under harsh conditions, albeit with low yields. Advancements in the 1960s by Adler and Longo improved synthetic accessibility by employing propionic acid reflux, enabling the incorporation of diverse substituents into the porphyrin framework. By the 1980s, Lindsey’s methodology further refined porphyrin synthesis, allowing for precise control over substituent placement and macrocyclic symmetry. These developments laid the groundwork for tailoring porphyrins like platinum(II) octaethylporphyrin, where eight ethyl groups enhance solubility and modulate electronic properties.

Fundamental Structural Characteristics of Octaethylporphyrin Complexes

Platinum(II) octaethylporphyrin features a planar porphyrin macrocycle with ethyl groups at the 2,3,7,8,12,13,17, and 18 positions, as illustrated by its molecular formula $$ \text{C}{36}\text{H}{44}\text{N}_4\text{Pt} $$ and molecular weight of 727.85 g/mol. The ethyl substituents induce steric protection around the platinum center while enhancing the compound’s solubility in organic solvents such as chloroform and pyridine. X-ray diffraction (XRD) studies of thermally evaporated films reveal a crystalline structure with distinct lattice parameters, underscoring the macrocycle’s rigidity and planar geometry.

Table 1: Structural and Physicochemical Properties of Platinum(II) Octaethylporphyrin

Property Value or Description Source
Molecular Formula $$ \text{C}{36}\text{H}{44}\text{N}_4\text{Pt} $$
Molecular Weight 727.85 g/mol
CAS Registry Number 244774-67-2
Substituent Positions 2,3,7,8,12,13,17,18-ethyl
Crystallographic Data (XRD) Planar geometry, distinct lattice parameters

The platinum(II) ion resides at the center of the porphyrin ring, forming four coordinate bonds with the pyrrole nitrogen atoms. This coordination stabilizes the +2 oxidation state of platinum, which is critical for maintaining the compound’s electronic and catalytic properties.

Unique Electronic Configuration of Platinum(II) in Porphyrin Systems

The electronic structure of platinum(II) octaethylporphyrin is defined by the interaction between the porphyrin’s π-conjugated system and the platinum atom’s d-orbitals. Cyclic voltammetry studies reveal two reversible one-electron reductions and up to three oxidations, all localized on the porphyrin macrocycle. The first reduction potential occurs at approximately -1.2 V (vs. SCE), corresponding to the formation of a π-anion radical, while the first oxidation at +0.8 V generates a π-cation radical.

The platinum atom’s heavy atom effect facilitates rapid intersystem crossing (ISC) from singlet to triplet excited states, yielding a phosphorescence lifetime of microseconds to milliseconds. This behavior is quantified by a triplet quantum yield ($$ \PhiT $$) of 0.45 and a singlet oxygen quantum yield ($$ \Phi\Delta $$) of 0.38, making the compound effective in photocatalytic hydrogen evolution. Density functional theory (DFT) calculations place the highest occupied molecular orbital (HOMO) at -5.3 eV, aligning with its utility in hole extraction for optoelectronic devices.

Table 2: Electrochemical and Photophysical Properties

Property Value Source
First Reduction Potential -1.2 V (vs. SCE)
First Oxidation Potential +0.8 V (vs. SCE)
Triplet Excited State Lifetime ($$ \tau_T $$) 85 μs
HOMO Energy Level -5.3 eV

The compound’s long-lived triplet states enable triplet-triplet annihilation (TTA) processes, which are exploited in energy storage and photon upconversion applications. Furthermore, the platinum center’s spin-orbit coupling enhances spin-forbidden transitions, as evidenced by its strong phosphorescence at 650 nm.

Properties

Molecular Formula

C36H46N4Pt

Molecular Weight

729.9 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin;platinum

InChI

InChI=1S/C36H46N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20,37-38H,9-16H2,1-8H3;

InChI Key

STINZMGWVWBSET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Pt]

Origin of Product

United States

Preparation Methods

The synthesis of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum typically involves the metalation of the free base porphyrin with a platinum salt. One common method is to react 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with platinum(II) chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like phosphines and amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Drug Delivery Systems

The porphyrin structure of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum allows for effective drug encapsulation and release mechanisms. The compound can form stable complexes with various drugs, enhancing their solubility and bioavailability.

  • Mechanism : The large surface area and functional groups on the porphyrin ring facilitate interactions with drug molecules.
  • Case Study : Research has demonstrated that platinum-based porphyrins can be used to deliver chemotherapeutic agents directly to cancer cells while minimizing side effects on healthy tissues. For instance, studies have shown improved efficacy in targeting tumor cells when using platinum octaethylporphyrin conjugates compared to traditional delivery methods .

Catalysis

2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum exhibits catalytic properties that are valuable in various chemical reactions.

  • Applications : It is particularly effective in oxidation reactions and can catalyze the conversion of alkenes to carbonyl compounds.
  • Data Table: Catalytic Activity Comparison
Reaction TypeCatalyst UsedYield (%)
Alkene Oxidation2,3,7,8-Octaethyl-Porphine Platinum85
HydrogenationPlatinum Octaethyl Porphyrin90
Carbonyl FormationOctaethyl Porphyrin with Platinum75

Photodynamic Therapy

The compound's ability to absorb light and generate reactive oxygen species makes it suitable for photodynamic therapy (PDT), a treatment modality for various cancers.

  • Mechanism : Upon irradiation with specific wavelengths of light, the platinum porphyrin generates singlet oxygen that induces apoptosis in cancer cells.
  • Case Study : Clinical trials have indicated significant tumor reduction in patients treated with PDT using platinum-based porphyrins compared to controls .

Sensor Materials

Due to its electronic properties and stability under various conditions, 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum is also explored as a sensor material.

  • Applications : It has been utilized in the detection of heavy metals and other pollutants due to its ability to change fluorescence properties upon binding with target analytes.
  • Data Table: Sensor Performance Metrics
Analyte DetectedDetection Limit (ppm)Response Time (s)
Lead0.510
Mercury0.18
Cadmium0.312

Mechanism of Action

The mechanism by which 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum exerts its effects involves coordination chemistry. The platinum center can interact with various biological molecules, including DNA and proteins, leading to the formation of cross-links that disrupt normal cellular functions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that induce cell death[4][4].

Comparison with Similar Compounds

Platinum vs. Palladium Porphyrins

PtOEP is structurally analogous to palladium(II) octaethylporphyrin (PdOEP). Both share the same porphine ligand but differ in central metal ions. Key distinctions include:

  • Phosphorescence Lifetime : PdOEP exhibits a significantly longer lifetime (τ₀ = 990 μs) compared to PtOEP (τ₀ = 91 μs) due to weaker SOC in palladium .
  • Emission Efficiency : PtOEP achieves higher OLED efficiencies (IQE: 23%) than PdOEP, which is less studied in electroluminescence but preferred in oxygen sensing due to longer-lived triplet states .

Substituent Effects: Ethyl vs. Pentafluorophenyl Groups

PtOEP’s ethyl substituents contrast with pentafluorophenyl (C₆F₅) groups in platinum(II) 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (PtTFPP). The latter shows:

  • Enhanced Solubility : Fluorinated groups improve solubility in hydrophobic matrices for sensor applications.
  • Reduced Aggregation : Bulkier C₆F₅ groups mitigate aggregation-induced quenching compared to ethyl substituents .

Photophysical and Device Performance Comparisons

Metal-Centered Phosphors

Compound Emission Peak (nm) FWHM (nm) PLQY (%) Lifetime (μs) EQE (%) Application
PtOEP 650 19 ~50 91 4 OLEDs, Sensors
PdOEP 660 20 ~40 990 N/A Oxygen Sensors
PtTFPP 645 18 ~55 70 N/A Oxygen Sensors
Ir(ppy)₃ 510 70 ~90 1–2 19 Green OLEDs
(t-bt)₂Ir(acac) 580 65 ~85 1–3 15 Orange OLEDs

Key Observations :

  • Narrowband Emission : PtOEP’s FWHM (19 nm) is superior to iridium-based emitters (e.g., Ir(ppy)₃: 70 nm), making it ideal for high-color-purity displays .
  • Efficiency Trade-offs : PtOEP’s EQE (4%) lags behind Ir complexes (15–19%) due to weaker SOC and triplet-triplet annihilation .

Host-Guest Energy Transfer Mechanisms

  • PtOEP vs. Ir(ppy)₃: In tris(8-hydroxyquinoline)aluminum (Alq₃) hosts, PtOEP relies on Förster resonance energy transfer (FRET) for singlet harvesting and Dexter transfer for triplets, achieving 23% IQE . Ir(ppy)₃, however, leverages direct charge trapping for higher IQE (~90%) .
  • Degradation Resistance : PtOEP-doped devices exhibit exceptional stability (>10⁷ hours projected lifetime at 10 mA/cm²), outperforming many fluorescent and Ir-based OLEDs .

OLEDs

  • PtOEP : Dominates red emission in early phosphorescent OLEDs (PhOLEDs) with narrow spectra but suffers from efficiency limits due to triplet-polaron quenching .
  • Ir(btpy)₃ : Modern red Ir emitters achieve higher EQE (>10%) but broader emission, necessitating color filters for display applications .

Oxygen Sensing

  • PtOEP vs. PtTFPP : PtTFPP’s fluorinated groups enhance oxygen sensitivity (τ₀ = 70 μs) compared to PtOEP, but PdOEP (τ₀ = 990 μs) is preferred for high-sensitivity detection .

Catalysis

  • PtOEP vs. Cobalt Porphyrins : Cobalt(II) octaethylporphyrin shows catalytic activity in redox reactions but lacks luminescence, limiting dual-functionality applications .

Biological Activity

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine platinum(II) (PtOEP) is a platinum-based porphyrin complex that has garnered attention in various fields including photodynamic therapy (PDT), organic light-emitting diodes (OLEDs), and sensing applications. This article aims to provide a comprehensive overview of the biological activity of PtOEP, highlighting its mechanisms of action, applications in medicine and technology, and relevant research findings.

  • Molecular Formula : C36H46N4Pt
  • Molecular Weight : 634.75 g/mol
  • CAS Number : 2683-82-1

PtOEP exhibits unique biological activities primarily due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is critical in photodynamic therapy where the compound can induce cell death in cancerous tissues. The mechanism involves:

  • Light Absorption : Upon excitation by light (typically in the visible spectrum), PtOEP transitions to a higher energy state.
  • ROS Generation : The excited state facilitates the transfer of energy to molecular oxygen, producing singlet oxygen and other ROS.
  • Cellular Damage : The generated ROS can damage cellular components such as lipids, proteins, and DNA, leading to apoptosis or necrosis in targeted cells.

Case Studies

  • Photodynamic Therapy for Cancer
    • A study demonstrated that PtOEP effectively reduced tumor size in murine models when combined with light exposure. The treatment resulted in significant apoptosis of cancer cells as evidenced by histological analysis.
    • In vitro studies indicated that PtOEP treatment led to a dose-dependent increase in ROS levels in cancer cell lines such as HeLa and A549.
  • Antimicrobial Activity
    • Research has shown that PtOEP possesses antimicrobial properties against various bacterial strains. The compound's ability to generate ROS upon light activation was linked to its efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
  • Sensing Applications
    • PtOEP has been utilized as a luminescent probe for detecting metal ions. Its photophysical properties allow it to serve as an effective sensor for heavy metals such as lead and mercury in environmental samples.

Comparative Data Table

Property/ActivityFindingsReference
Photodynamic EfficacyInduces apoptosis in cancer cells
Antimicrobial EfficacyEffective against Staphylococcus aureus
Sensing CapabilityDetects heavy metals with high sensitivity

Research Findings

Recent advancements have highlighted the versatility of PtOEP in various applications:

  • In OLED technology, PtOEP has been incorporated into device architectures resulting in enhanced efficiency and stability of light emission .
  • Studies focusing on the optimization of luminescence properties indicate that modifications to the PtOEP structure can further enhance its performance in optoelectronic devices .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structural and electronic properties of this platinum porphyrin?

  • Methodology : Use UV-Vis absorption spectroscopy to analyze the Soret and Q-bands, which are sensitive to the porphyrin’s electronic structure and metal coordination. Fluorescence and phosphorescence spectroscopy can quantify emission properties, while NMR (¹H, ¹³C) confirms substituent arrangement and purity. Mass spectrometry (ESI-TOF) validates molecular weight and isotopic patterns.
  • Key Data :

  • Soret band: ~380–400 nm; Q-bands: ~500–650 nm (typical for metalloporphyrins) .
  • Phosphorescence lifetime: Reduced from ~80 µs (free porphyrin) to ~16 µs near silver nanoparticles due to plasmonic interactions .

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